molecular formula C23H34N4O2 B606322 Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy- CAS No. 1000036-77-0

Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-

Cat. No.: B606322
CAS No.: 1000036-77-0
M. Wt: 398.5 g/mol
InChI Key: PLMAPPWZOQMTBI-UHFFFAOYSA-N
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Description

BP-14979 is a dopamine D3 receptor agonist that has been studied for its potential use in treating neurological disorders. This compound is known for its selectivity towards dopamine D3 receptors, making it a valuable tool in research related to dopamine-related functions and disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BP-14979 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of BP-14979 would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

BP-14979 primarily undergoes substitution reactions due to the presence of functional groups that can be replaced by other atoms or groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of BP-14979, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

BP-14979 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.

    Biology: Helps in understanding the role of dopamine D3 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs targeting dopamine receptors

Mechanism of Action

BP-14979 exerts its effects by selectively binding to dopamine D3 receptors, which are part of the dopamine receptor family. This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the regulation of ion channels .

Comparison with Similar Compounds

BP-14979 is unique in its high selectivity for dopamine D3 receptors compared to other dopamine receptor agonists. Similar compounds include:

BP-14979 stands out due to its specificity and potency as a dopamine D3 receptor agonist, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1000036-77-0

Molecular Formula

C23H34N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-[2-[4-(3-cyanophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide

InChI

InChI=1S/C23H34N4O2/c1-29-16-10-23(28)25-21-7-5-19(6-8-21)9-11-26-12-14-27(15-13-26)22-4-2-3-20(17-22)18-24/h2-4,17,19,21H,5-16H2,1H3,(H,25,28)

InChI Key

PLMAPPWZOQMTBI-UHFFFAOYSA-N

SMILES

COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C#N

Canonical SMILES

COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BP14979;  BP 14979;  BP-14979;  BP1,4979;  BP 1,4979;  BP-1,4979;  BP1.4979;  BP 1.4979;  BP-1.4979.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
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Reactant of Route 2
Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
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Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
Reactant of Route 4
Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
Reactant of Route 5
Reactant of Route 5
Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
Reactant of Route 6
Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-

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